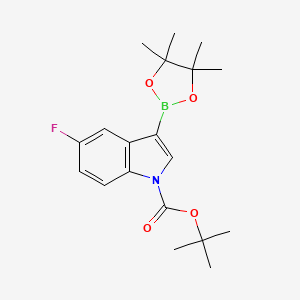

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate is a chemical compound with the CAS number 1073338-93-8 . It has a molecular formula of C18H24BFN2O4 and a molecular weight of 362.2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include attributes such as boiling point, melting point, and density. Unfortunately, the search results do not provide specific information on these properties for this compound .Scientific Research Applications

Structural and Physicochemical Analysis Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate serves as a crucial intermediate for 1H-indazole derivatives. This compound undergoes comprehensive analysis involving spectroscopic techniques (FTIR, NMR, MS) and X-ray diffraction, augmented by density functional theory (DFT) calculations. The DFT studies align with experimental findings, revealing the compound's stable and unstable conformers. Further investigations delve into its molecular electrostatic potential and frontier molecular orbitals, underlining its significant structural and physicochemical attributes (Ye et al., 2021).

Synthesis as a Biologically Active Intermediate The compound is identified as an essential intermediate in synthesizing various biologically active compounds, including crizotinib. The synthesis process is meticulously documented, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and culminating in the confirmation of its structure through MS and 1HNMR spectrum analyses. The synthesis process's efficiency is denoted by a total yield of 49.9% (Kong et al., 2016).

Radiopharmaceutical Synthesis The compound is instrumental in synthesizing fluorine-18 labeled radiopharmaceuticals, notably in the one-step synthesis of [(18) F]T807. This synthesis method is recognized for its efficiency, yielding a compound vital for imaging paired helical filaments of tau in early clinical trials. The process involves using a soluble protected precursor and optimized reaction conditions, signifying its role in the facile production of clinically relevant radiopharmaceuticals (Shoup et al., 2013).

Efflux Pump Inhibition Research highlights the synthesis of 1‐(1H‐indol‐3‐yl)ethanamine derivatives, including tert-butyl derivatives, which demonstrate significant inhibitory effects on the Staphylococcus aureus NorA efflux pump. This inhibition potentially contributes to restoring the antibacterial activity of ciprofloxacin against resistant strains, marking the compound's importance in developing treatments against drug-resistant bacterial infections (Héquet et al., 2014).

Fluorescence Quenching in Polymer Studies In the field of polymer science, the compound is used in synthesizing an anionic water-soluble polymer, which is then analyzed for its fluorescence quenching properties in the presence of various proteins. This study contributes valuable insights into the interactions between polymers and proteins, which is critical for understanding and developing new materials for biomedical applications (Wei, 2011).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BFNO4/c1-17(2,3)24-16(23)22-11-14(13-10-12(21)8-9-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPUUSBACLODRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)F)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)

![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)

![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2649044.png)

![Methyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649045.png)

![3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2649049.png)

![5,6-Dimethyl-3-[2-oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2649051.png)

![N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline](/img/structure/B2649052.png)